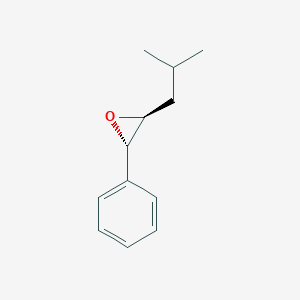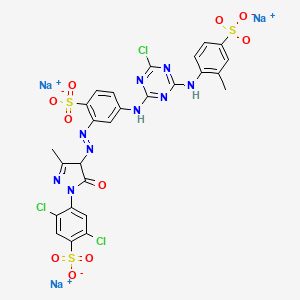
4,4'-(3,4-Dimethyl-1H-pyrrole-2,5-diyl)bis(N,N-dimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(3,4-Dimethyl-1H-pyrrole-2,5-diyl)bis(N,N-dimethylaniline) is an organic compound that features a pyrrole core substituted with dimethyl groups and linked to two N,N-dimethylaniline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,4-Dimethyl-1H-pyrrole-2,5-diyl)bis(N,N-dimethylaniline) typically involves the condensation of 3,4-dimethylpyrrole with N,N-dimethylaniline under specific conditions. One common method involves the use of a catalytic amount of iron (III) chloride in water, which facilitates the condensation reaction under mild conditions . Another approach involves the use of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,4’-(3,4-Dimethyl-1H-pyrrole-2,5-diyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
4,4’-(3,4-Dimethyl-1H-pyrrole-2,5-diyl)bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4,4’-(3,4-Dimethyl-1H-pyrrole-2,5-diyl)bis(N,N-dimethylaniline) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a five-membered ring structure.
N,N-Dimethylaniline: An aromatic amine with similar substituents but lacking the pyrrole core.
Tetramethylpyrrole: A more basic molecule with a conjugate acid pKa of +3.7.
Uniqueness
4,4’-(3,4-Dimethyl-1H-pyrrole-2,5-diyl)bis(N,N-dimethylaniline) is unique due to its combination of a pyrrole core with N,N-dimethylaniline moieties, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
66092-08-8 |
|---|---|
分子式 |
C22H27N3 |
分子量 |
333.5 g/mol |
IUPAC名 |
4-[5-[4-(dimethylamino)phenyl]-3,4-dimethyl-1H-pyrrol-2-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C22H27N3/c1-15-16(2)22(18-9-13-20(14-10-18)25(5)6)23-21(15)17-7-11-19(12-8-17)24(3)4/h7-14,23H,1-6H3 |
InChIキー |
HNQZOKAYPAHXOX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1C)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


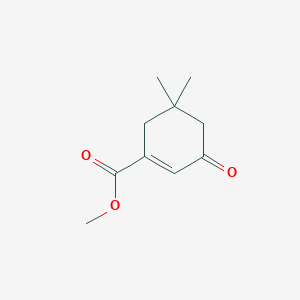


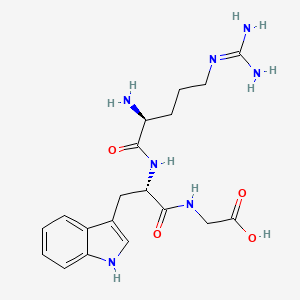
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
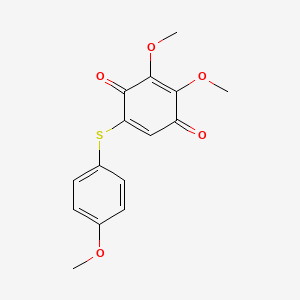
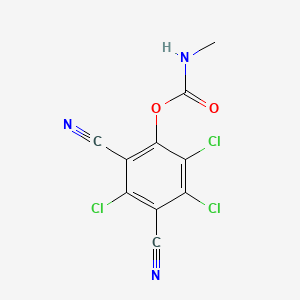

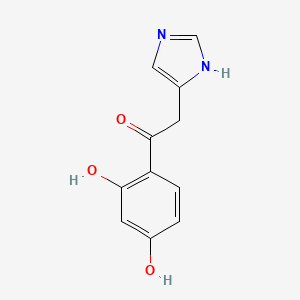

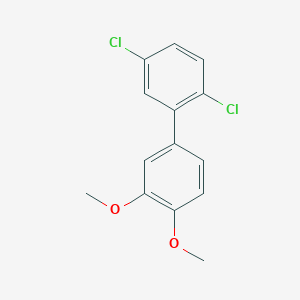
![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
